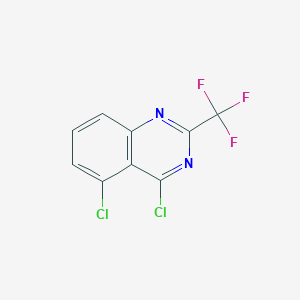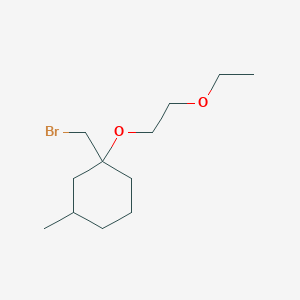
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, an ethoxyethoxy group, and a methyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 1-(Hydroxymethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a solvent like dichloromethane (DCM) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2) to form corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents such as ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane: Similar structure with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane: Similar structure with a methoxyethoxy group instead of an ethoxyethoxy group.
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-ethylcyclohexane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane is unique due to its specific combination of functional groups, which can impart distinct chemical properties and reactivity
特性
分子式 |
C12H23BrO2 |
|---|---|
分子量 |
279.21 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-3-14-7-8-15-12(10-13)6-4-5-11(2)9-12/h11H,3-10H2,1-2H3 |
InChIキー |
SKXFGTOTRXWGFA-UHFFFAOYSA-N |
正規SMILES |
CCOCCOC1(CCCC(C1)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl]methanamine dihydrochloride](/img/structure/B13487631.png)

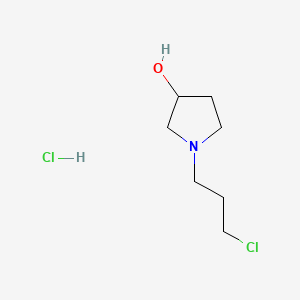
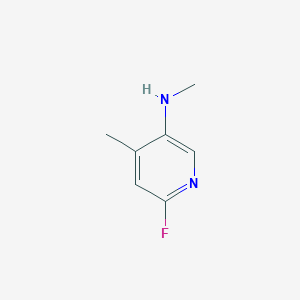

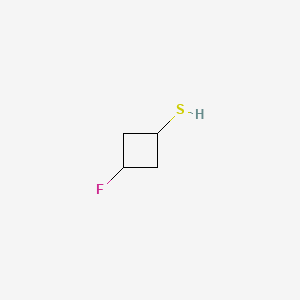
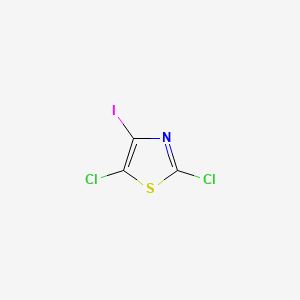

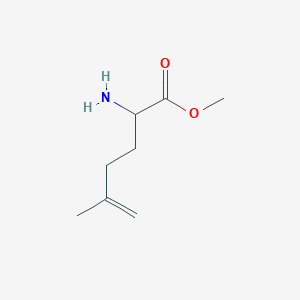
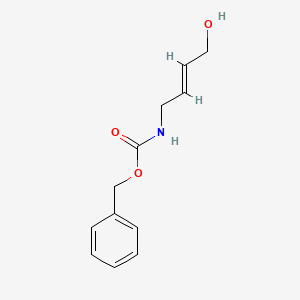

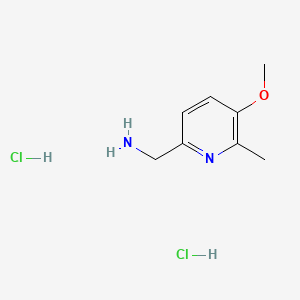
![8-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13487677.png)
